Fmoc-amchec-oh

描述

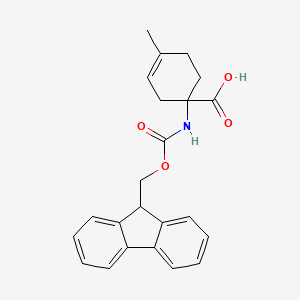

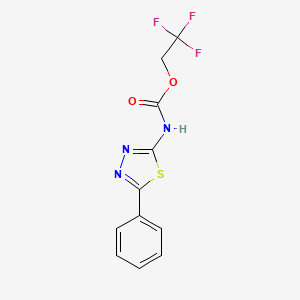

1-(Fmoc-amino)-4-methyl-cyclohex-3-ene-1-carboxylic acid is a useful research compound. Its molecular formula is C23H23NO4 and its molecular weight is 377.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-(Fmoc-amino)-4-methyl-cyclohex-3-ene-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Fmoc-amino)-4-methyl-cyclohex-3-ene-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

- Fmoc-amchec-oh 衍生物已被研究用作基于肽的水凝胶 (PHGs) 的成分。这些水凝胶是生物相容性材料,可在水中溶胀并表现出自支撑行为。 PHGs 在药物递送、组织工程和用于成像的诊断工具中得到应用 .

- 具体而言,一系列含有 Fmoc 衍生部分的合成两亲性阳离子肽(称为“K 系列”)已被提议作为生物打印应用的支架。 其中,Fmoc-K3 水凝胶作为一种适合组织工程的刚性材料脱颖而出,支持细胞粘附、存活和复制 .

- This compound 衍生物,尤其是 Fmoc-K3 水凝胶,已显示出作为生物打印和组织工程材料的希望。 它们在水溶液中自组装并形成稳定凝胶的能力使它们成为创建 3D 结构的有吸引力的材料 .

- 与传统聚合物凝胶不同,基于 this compound 的水凝胶对外部刺激表现出化学和物理响应。 这种特性使研究人员能够设计能够适应特定条件的智能材料 .

- This compound 衍生物的内在生物相容性使其适用于生物环境中使用。 研究人员可以通过修改肽序列或掺入其他官能团来调整其性质 .

- This compound 水凝胶为体外实验提供了生理相关的环境。 它们的水溶胀网络模拟天然组织,使研究人员能够研究细胞行为和相互作用 .

- This compound 衍生物的凝胶化过程依赖于肽序列内聚集力的微妙平衡。这些力包括范德华相互作用、氢键和 π–π 堆积。 了解这些机制对于设计有效的水凝胶至关重要 .

基于肽的水凝胶在生物医学中的应用

用于生物打印和组织工程的功能材料

对刺激的化学和物理响应

生物相容性和可调性

生理相关的体外环境

聚集力和凝胶化过程

作用机制

Target of Action

The primary target of 1-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylcyclohex-3-ene-1-carboxylic acid, also known as Fmoc-amchec-oh, is the amine group of amino acids . The compound is frequently used as a protecting group for amines .

Mode of Action

The compound interacts with its targets by forming a carbamate with the amine group of amino acids . This is achieved by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group can also be introduced through other methods such as 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) .

Biochemical Pathways

The compound plays a significant role in the chemical synthesis of peptides . The development of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and its integration into current synthesis methods is considered a major landmark in the history of the chemical synthesis of peptides . The many beneficial attributes of the Fmoc group allow very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity .

Pharmacokinetics

A study on a similar compound, fmoc-phenylalanine (fmoc-f), revealed that it has an oral bioavailability of 65±18% and a suitable pharmacokinetic profile

Result of Action

The result of the compound’s action is the formation of a protected amine group, which is stable under acidic and oxidative conditions . This allows for the synthesis of complex peptides without disturbing the amine group . The Fmoc group is rapidly removed by base, such as piperidine .

Action Environment

The action of this compound is influenced by the environmental conditions. It is stable under acidic and oxidative conditions, but it can be deprotected under mild basic conditions . The compound is also sensitive to reductive conditions . Therefore, the compound’s action, efficacy, and stability are highly dependent on the pH and redox state of the environment.

属性

IUPAC Name |

1-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylcyclohex-3-ene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO4/c1-15-10-12-23(13-11-15,21(25)26)24-22(27)28-14-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-10,20H,11-14H2,1H3,(H,24,27)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STODQAWDWVVYOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(1-Adamantyloxy)propyl]amine hydrochloride](/img/structure/B1532293.png)

![4-{[3-(Pyrrolidin-1-yl)phenyl]carbamoyl}butanoic acid](/img/structure/B1532296.png)

![5-Bromo-2-[(3-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1532303.png)

![1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B1532313.png)